molecular formula C10H13BrClN B597914 (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride CAS No. 1208915-57-4

(1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride

Cat. No.: B597914
CAS No.: 1208915-57-4
M. Wt: 262.575
InChI Key: FFBQCZGHDCCBPI-UHFFFAOYSA-N
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Description

Historical context and development

The development of this compound can be traced to the broader evolution of cyclopropyl-containing compounds in medicinal chemistry and synthetic organic chemistry. The incorporation of cyclopropyl groups into pharmaceutical molecules has been a strategy employed by chemists to modulate molecular properties such as metabolic stability, binding affinity, and pharmacokinetic profiles. The specific combination of a cyclopropyl ring with an aminomethyl substituent and a para-brominated aromatic system represents a sophisticated approach to molecular design that emerged from advances in understanding structure-activity relationships.

The synthetic methodology for preparing this compound has been documented in patent literature and research publications, indicating its relevance in pharmaceutical development programs. The compound's creation follows established protocols for the preparation of cyclopropyl-containing amines, typically involving the reaction of 4-bromobenzonitrile with cyclopropylmagnesium bromide followed by reduction procedures. This synthetic approach demonstrates a 72% yield and involves the initial formation of a ketone intermediate, which is subsequently reduced using sodium borohydride to afford the desired amine product. The development of reliable synthetic routes to this compound has facilitated its availability for research applications and enabled systematic studies of its chemical properties.

The historical trajectory of this compound reflects the broader trend in pharmaceutical chemistry toward the exploration of conformationally constrained molecules. Cyclopropyl groups introduce rigidity into molecular structures while maintaining relatively small size, making them attractive features for drug design. The presence of the bromine substituent provides additional opportunities for further functionalization through cross-coupling reactions, positioning this compound as a versatile intermediate in synthetic chemistry.

Position in contemporary chemical research

In contemporary chemical research, this compound occupies a prominent position as a building block for complex molecule synthesis. The compound is classified as a protein degrader building block, indicating its utility in the development of targeted protein degradation systems. This classification reflects the growing importance of proteolysis-targeting chimeras and related technologies in modern drug discovery efforts. The compound's availability from multiple commercial suppliers, including specialized chemical vendors, underscores its recognized value in the research community.

Recent applications of this compound have demonstrated its versatility in structure-based drug design programs. The presence of the bromine atom enables palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the para position of the aromatic ring. These transformations have been employed to generate libraries of related compounds for biological screening and structure-activity relationship studies. The compound's role in contemporary research extends beyond simple building block applications to include its use in the development of novel synthetic methodologies and reaction discovery programs.

The compound's integration into modern chemical research is further evidenced by its inclusion in computational chemistry studies focused on molecular design and optimization. Structure-based computational workflows have been developed to prioritize protein sequences and predict activities on substrates containing similar structural motifs. These computational approaches leverage the well-defined structural features of this compound to inform the design of related compounds with enhanced properties. The compound serves as a reference point for understanding the relationship between molecular structure and biological activity in cyclopropyl-containing amine systems.

Significance in structure-based molecular design

The significance of this compound in structure-based molecular design stems from its unique three-dimensional architecture and the specific arrangement of functional groups within the molecule. The cyclopropyl ring introduces a defined angular constraint that influences the overall molecular conformation and can significantly impact binding interactions with biological targets. This conformational rigidity is particularly valuable in medicinal chemistry applications where precise spatial arrangement of pharmacophoric elements is crucial for biological activity.

The compound's structural features make it an excellent template for exploring structure-activity relationships in drug discovery programs. The primary amine functionality provides a basic center that can engage in hydrogen bonding and ionic interactions with target proteins, while the aromatic bromide offers opportunities for halogen bonding interactions. The cyclopropyl group serves as a bioisostere for other alkyl substituents while providing enhanced metabolic stability compared to linear alkyl chains. These combined features enable medicinal chemists to fine-tune molecular properties through systematic structural modifications.

Structure-based design approaches have utilized this compound as a starting point for the development of more complex molecular architectures. The bromine substituent serves as a versatile handle for introducing additional functionality through cross-coupling chemistry, enabling the rapid generation of diverse chemical libraries. The resulting compounds can be evaluated using computational modeling approaches to predict binding modes and optimize interactions with target proteins. This iterative design process exemplifies the integration of synthetic chemistry, computational modeling, and biological evaluation that characterizes modern drug discovery efforts.

The compound's utility in structure-based design is further enhanced by its amenability to crystallographic studies and other structural characterization techniques. The well-defined molecular geometry and the presence of heavy atoms facilitate structure determination, providing valuable insights into molecular conformations and intermolecular interactions. These structural data inform subsequent design cycles and contribute to the development of improved compounds with enhanced biological activity and selectivity profiles.

Overview of chemical classification and characteristics

This compound belongs to the chemical class of substituted benzylamines, specifically those containing cyclopropyl substituents and halogenated aromatic rings. According to standard chemical classification systems, it is categorized as a primary amine due to the presence of the aminomethyl functional group. The compound exhibits the characteristic properties of aromatic amines, including the ability to participate in electrophilic aromatic substitution reactions and nucleophilic substitution at the amine nitrogen.

The molecular structure of this compound can be analyzed in terms of its constituent functional groups and their spatial relationships. The primary amine functionality confers basic properties to the molecule, with the nitrogen atom capable of accepting protons in aqueous solution. The cyclopropyl ring system introduces significant ring strain, which can influence the reactivity of adjacent functional groups and contribute to the compound's overall chemical behavior. The para-brominated aromatic ring provides both electronic and steric effects that modulate the properties of the entire molecule.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
Chemical Abstracts Service Number 1208915-57-4
IUPAC Name [1-(4-bromophenyl)cyclopropyl]methanamine;hydrochloride
InChI Key FFBQCZGHDCCBPI-UHFFFAOYSA-N
Storage Temperature 2-8°C
Purity ≥98%

The compound's chemical characteristics are further defined by its behavior under various reaction conditions. The presence of the bromine substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions and enables participation in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The primary amine can undergo typical amine reactions including acylation, alkylation, and condensation reactions with carbonyl compounds. The cyclopropyl group, while generally stable under mild conditions, can undergo ring-opening reactions under more forcing conditions or in the presence of strong acids or bases.

The hydrochloride salt form of the compound provides enhanced water solubility compared to the free base, facilitating its use in biological assays and aqueous reaction media. The salt formation also improves the compound's stability during storage and handling, reducing the likelihood of degradation or oxidation. These practical considerations are important for maintaining compound integrity during research applications and ensure reproducible results in biological and chemical studies.

Properties

IUPAC Name

[1-(4-bromophenyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBQCZGHDCCBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672626
Record name 1-[1-(4-Bromophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208915-57-4
Record name 1-[1-(4-Bromophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation to Cyclopropyl Ketone

The alcohol intermediate undergoes oxidation using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane to yield (1-(4-bromophenyl)cyclopropyl)methanone. For example, (2-aminophenyl)(4-bromophenyl)methanone synthesis achieved 90% yield via Fe/HCl-mediated reduction of a nitro precursor, suggesting adaptability for ketone formation in this system.

Reductive Amination

The ketone is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at pH 6–7. This two-step process forms the methanamine moiety, with the hydrochloride salt precipitated via HCl gas bubbling in diethyl ether.

Optimization Insights:

  • Catalyst Selection: Palladium on carbon (Pd/C) under hydrogen atmosphere offers an alternative pathway but risks cyclopropane ring hydrogenolysis.

  • pH Management: Maintaining mildly acidic conditions prevents imine hydrolysis while promoting efficient reduction.

Hydrochloride Salt Precipitation and Purification

The final step involves converting the free base to its hydrochloride salt for improved stability and crystallinity. The amine is dissolved in anhydrous diethyl ether, and HCl gas is introduced until precipitation completes. Filtration and washing with cold ether yield the hydrochloride salt with >95% purity.

Industrial-Scale Considerations:

  • Continuous Flow Reactors: Implementing flow chemistry for Grignard reactions enhances heat dissipation and scalability.

  • Alternative Purification: Centrifugal partition chromatography (CPC) reduces reliance on silica gel, lowering production costs.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Grignard-Alcohol1-Bromo-4-iodobenzeneiPrMgCl-LiCl, Cyclopropanecarboxaldehyde7198
Reductive Amination(1-(4-Bromophenyl)cyclopropyl)methanoneNH4OAc, NaBH3CN6897

Trade-offs:

  • The Grignard route offers higher yields but requires stringent anhydrous conditions.

  • Reductive amination is more tolerant of protic solvents but necessitates additional oxidation steps.

Mechanistic and Kinetic Considerations

Cyclopropanation Mechanism

The Grignard reagent abstracts a β-hydrogen from cyclopropanecarboxaldehyde, generating a cyclopropylmethylmagnesium species that attacks the aryl iodide via single-electron transfer (SET). This mechanism avoids ring-opening side reactions common in acid-catalyzed cyclopropanations.

Reductive Amination Kinetics

The rate-determining step involves imine formation, which follows second-order kinetics with respect to ketone and ammonium ion concentrations. Activation energy calculations suggest optimal temperatures of 25–40°C for maximal conversion.

Industrial Production Methodologies

Scaling laboratory protocols necessitates modifications:

  • Solvent Recovery: Distillation units reclaim THF, reducing waste and costs.

  • Catalyst Recycling: Immobilized Pd/C catalysts enable reuse across multiple batches.

  • Quality Control: In-line NMR and HPLC systems monitor intermediate purity in real time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: The compound can undergo reduction reactions, where the bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include sodium hydroxide, ammonia, and alkyl halides.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is used in biochemical studies to investigate the interactions of cyclopropyl-containing compounds with biological targets.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs for neurological and psychiatric disorders.

Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can confer unique binding properties, while the bromophenyl group can enhance the compound’s affinity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride with structurally related cyclopropylmethylamine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(1-(4-Bromophenyl)cyclopropyl)methanamine HCl 4-Bromophenyl C₁₀H₁₃BrClN 262.57 () High lipophilicity; potential CNS activity ()
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine HCl 4-Trifluoromethoxy C₁₁H₁₃ClF₃NO 267.68 () Enhanced metabolic stability due to trifluoromethoxy group
(1-(3-Chlorophenyl)cyclopropyl)methanamine HCl 3-Chlorophenyl C₁₀H₁₃Cl₂N 218.12 () Moderate electron-withdrawing effects; used in guanidine synthesis ()
(1-(4-Fluorophenyl)cyclopropyl)methanamine HCl 4-Fluorophenyl C₁₀H₁₃ClFN 215.67 () Smaller substituent; higher aqueous solubility ()
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(1H-indol-7-yl)methyl]methanamine HCl 5-Fluoro-2-methoxyphenyl + indole C₂₃H₂₃ClFN₃O 424.90 () Dual substituents; serotonin 2C receptor selectivity ()

Key Observations :

  • Lipophilicity : Bromine’s larger atomic size improves lipid solubility, favoring blood-brain barrier penetration ().

Pharmacological Activity

  • Serotonin Receptor Modulation : Cyclopropylmethylamines with aryl substituents (e.g., 5-fluoro-2-methoxyphenyl) show selectivity for 5-HT₂C receptors, making them candidates for treating CNS disorders (). The bromophenyl analog’s bulky substituent may improve receptor subtype specificity.
  • Microtubule Stabilization : Triazolopyrimidine analogs (e.g., compound 14 in ) demonstrate neuroprotective effects, though bromophenyl derivatives lack explicit data in this context.

Physical-Chemical Properties

Property (1-(4-Bromophenyl)cyclopropyl)methanamine HCl (1-(4-Fluorophenyl)cyclopropyl)methanamine HCl (1-(3-Chlorophenyl)cyclopropyl)methanamine HCl
Solubility Low in water; soluble in DCE/MeOH () Moderate in water () Low in water ()
Melting Point Not reported Not reported Not reported
Purity (Commercial) 99% () 95% () 95% ()

Commercial Availability

  • (1-(4-Bromophenyl)cyclopropyl)methanamine HCl : Available at 99% purity for research ().
  • Trifluoromethoxy Analog : Sold by EOS Med Chem for medicinal chemistry applications ().

Biological Activity

(1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride is a chemical compound notable for its unique cyclopropyl structure and the presence of a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in the context of neurological disorders and other therapeutic areas. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features:

  • A cyclopropyl ring which contributes to its unique three-dimensional structure.
  • A bromophenyl group that enhances lipophilicity, potentially improving membrane permeability and biological interaction.

The hydrochloride form is used to enhance solubility and stability in biological systems, making it suitable for various applications in drug development.

Biological Activity Overview

Recent studies have indicated that this compound exhibits potential activity against several biological targets, including neurotransmitter receptors and metabolic enzymes. Its structural characteristics suggest that it may interact with various biological macromolecules, leading to diverse pharmacological effects.

Table 1: Potential Biological Targets and Activities

Biological Target Activity Reference
Neurotransmitter receptorsModulation of neurotransmission
Enzymes (e.g., carbonic anhydrase)Inhibition potential
Antimicrobial activityIn vitro antibacterial effects

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, modulating their activity. This interaction can lead to alterations in signaling pathways relevant to neurological function and other physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Studies : Computational methods have predicted that the compound may exhibit significant interactions with neurotransmitter receptors, suggesting potential use in treating conditions such as depression or anxiety disorders .
  • Antimicrobial Activity : Research has shown that derivatives of similar compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs indicate a promising avenue for exploration in antimicrobial therapy .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrase isoenzymes, which are vital for maintaining acid-base balance in organisms. This inhibition could have implications for conditions such as glaucoma or metabolic acidosis .

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions requiring precise control of conditions to yield high-purity products. Its applications extend beyond pharmaceuticals into areas such as specialty chemicals and materials science due to its unique chemical properties.

Q & A

Q. What are the key synthetic routes for (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride?

The synthesis typically involves cyclopropanation of a bromophenyl precursor, followed by amine functionalization and hydrochloride salt formation. A multi-step approach may include:

  • Step 1 : Cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed reactions (e.g., using vinyl halides and diazo compounds) .
  • Step 2 : Introduction of the methanamine group through reductive amination or nucleophilic substitution .
  • Step 3 : Salt formation with hydrochloric acid to enhance solubility and stability . Variations in substituents (e.g., halogen position) can be achieved by modifying the aryl precursor .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm cyclopropane geometry and amine proton environments .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve stereochemistry and solid-state packing .
  • HPLC/Chiral Chromatography : For enantiomeric purity assessment, critical given the stereospecific activity of cyclopropane derivatives .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs (e.g., fluorophenyl-cyclopropylmethanamine derivatives) suggest interactions with:

  • Neurotransmitter Receptors : Serotonin (5-HT2C_{2C}) and dopamine receptors due to amine functionality and aromatic/cyclopropane motifs .
  • Enzymes : Monoamine oxidases (MAOs) or cytochrome P450 isoforms, inferred from similar compounds’ metabolic profiles . Preliminary in vitro assays (e.g., radioligand binding) are recommended to validate targets .

Advanced Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of derivatives?

  • Substituent Variation : Synthesize analogs with halogen (Cl, F), alkoxy, or alkylthio groups at the 4-position of the phenyl ring to assess electronic and steric effects .
  • Cyclopropane Modifications : Replace the cyclopropyl ring with cyclobutyl or spirocyclic systems to evaluate ring strain and conformational flexibility .
  • Bioisosteric Replacement : Substitute the amine with azetidine or pyrrolidine to modulate basicity and membrane permeability . Example SAR Table :
DerivativeModificationBiological Activity (EC50_{50})
4-BromoBaseline5-HT2C_{2C}: 2.5 µM
4-ChloroIncreased lipophilicity5-HT2C_{2C}: 1.8 µM
4-MethoxyElectron-donating groupLoss of activity

Q. What strategies resolve contradictory data regarding receptor binding affinities?

  • Stereochemical Analysis : Enantiomers (R vs. S) may exhibit divergent activities. Use chiral resolution techniques (e.g., chiral HPLC) and compare binding data for each enantiomer .
  • Assay Standardization : Ensure consistent in vitro conditions (e.g., buffer pH, temperature) to minimize variability .
  • Orthogonal Validation : Confirm results using complementary methods (e.g., functional cAMP assays alongside radioligand binding) .

Q. What are the considerations for enantioselective synthesis and purification?

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Rh(II) complexes) during cyclopropanation to favor a single enantiomer .
  • Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis .
  • Quality Control : Regularly validate enantiomeric excess (ee) via polarimetry or chiral HPLC .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference in vitro and in vivo results to account for metabolic differences (e.g., cytochrome P450-mediated degradation) .
  • Target Validation : Combine CRISPR-Cas9 gene editing (to knockout suspected targets) with activity assays to confirm mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.